2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol
CAS No.:
Cat. No.: VC17855763
Molecular Formula: C10H8BrFO2
Molecular Weight: 259.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrFO2 |
|---|---|
| Molecular Weight | 259.07 g/mol |
| IUPAC Name | (5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone |
| Standard InChI | InChI=1S/C10H8BrFO2/c11-7-3-6(8(12)4-9(7)13)10(14)5-1-2-5/h3-5,13H,1-2H2 |
| Standard InChI Key | DYXQFGGFMRHWKV-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)C2=CC(=C(C=C2F)O)Br |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol features a phenolic core substituted with three functional groups:
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Bromine (Br) at position 5, contributing to electrophilic reactivity.
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Fluorine (F) at position 2, enhancing metabolic stability and lipophilicity.
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Cyclopropanecarbonyl group at position 4, introducing steric strain and unique electronic effects .
The IUPAC name, (5-bromo-2-fluoro-4-hydroxyphenyl)-cyclopropylmethanone, reflects this substitution pattern. The cyclopropane ring’s bond angles (60°) create significant ring strain, which can influence reactivity and interaction with biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.07 g/mol |
| Exact Mass | 257.965 Da |
| Topological Polar Surface Area | 50.44 Ų |
| LogP (Partition Coefficient) | 2.32 |
| CAS Registry Number | 1519587-56-4 |
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-Bromo-4-cyclopropanecarbonyl-5-fluorophenol involves multi-step halogenation and functionalization processes:
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Base Phenol Preparation: A phenol derivative is functionalized with a cyclopropanecarbonyl group via Friedel-Crafts acylation or nucleophilic substitution.
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Halogenation: Bromine is introduced at position 5 using brominating agents like bromosuccinimide (NBS) in chloroform or dichloromethane.
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Fluorination: Electrophilic fluorination at position 2 is achieved using Selectfluor or .
Critical Reaction Conditions
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Solvent Choice: Dichloromethane ensures efficient mixing and minimizes side reactions.
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Temperature: Reactions are typically conducted at 0–25°C to control exothermicity.
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Catalysts: Lewis acids like facilitate acylation.
Industrial-Scale Production
Industrial methods prioritize yield and purity through:
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Continuous Flow Reactors: Enhance heat transfer and reaction control.
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Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization achieve >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the phenolic -OH and carbonyl groups.
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Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at -20°C .
Spectroscopic Data
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IR Spectroscopy: Peaks at 1680 cm (C=O stretch) and 3200 cm (-OH stretch).
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NMR:
Biological Activity and Applications
Enzyme and Receptor Interactions
The compound’s halogenated structure enables interactions with biological targets:
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Enzyme Inhibition: Preliminary studies indicate inhibition of cytochrome P450 enzymes, potentially altering drug metabolism.
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Antimicrobial Activity: Halogenated phenols exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL).
| Supplier | Location | Purity | Price Range (per gram) |
|---|---|---|---|
| Ambeed, Inc. | Illinois, USA | >95% | $200–$300 |
| BLD Pharmatech | Shanghai, China | >90% | $150–$250 |
Both suppliers emphasize research-use-only applications, with bulk quantities available upon request .
Future Research Directions
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Mechanistic Studies: Elucidate interactions with specific enzymes (e.g., kinases, phosphatases).
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Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective synthesis.
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Therapeutic Exploration: Evaluate efficacy in animal models of inflammation and cancer.
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